molecular formula C14H17N5O2 B1150193 1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea

1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea

Cat. No.: B1150193
M. Wt: 287.32 g/mol
InChI Key: UVSSZSQSZGKMAL-UHFFFAOYSA-N
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Description

XL844 is a potent inhibitor of checkpoint kinases 1 and 2, which are crucial in the regulation of the cell cycle and DNA repair mechanisms. This compound has been investigated for its potential use in treating solid tumors and enhancing the efficacy of chemotherapeutic agents and radiation therapy .

Preparation Methods

The synthesis of XL844 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary to the developers, Exelixis Inc., and are not publicly disclosed. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

XL844 undergoes various chemical reactions, primarily focusing on its interaction with DNA-damaging agents. It is known to inhibit the phosphorylation of checkpoint kinases, thereby preventing the repair of damaged DNA and promoting cell death in cancer cells. Common reagents used in these reactions include DNA-damaging agents like ionizing radiation and chemotherapeutic drugs . The major products formed from these reactions are phosphorylated forms of checkpoint kinases and other proteins involved in the DNA repair pathway .

Scientific Research Applications

XL844 has been extensively studied for its potential applications in cancer therapy. It has shown promise in enhancing the radiosensitivity of cancer cells, thereby increasing the efficacy of radiation therapy. Additionally, it has been found to potentiate the effects of various chemotherapeutic agents, making it a valuable adjunct in cancer treatment . Beyond oncology, XL844’s role in inhibiting DNA repair mechanisms could have implications in other fields of research, such as genetics and molecular biology .

Mechanism of Action

The primary mechanism of action of XL844 involves the inhibition of checkpoint kinases 1 and 2. These kinases play a critical role in the cell cycle by inducing cell cycle arrest in response to DNA damage. By inhibiting these kinases, XL844 prevents the repair of damaged DNA, leading to cell death. This mechanism enhances the cytotoxic effects of DNA-damaging agents like radiation and chemotherapy . The molecular targets of XL844 include serine/threonine-protein kinase Chk1 and serine/threonine-protein kinase Chk2 .

Comparison with Similar Compounds

XL844 is unique in its potent inhibition of both checkpoint kinases 1 and 2. Similar compounds include XL184 and XL784, which are also developed by Exelixis Inc. XL184 targets the hepatocyte growth factor receptor and vascular endothelial growth factor receptor 2, while XL784 is an inhibitor of the ADAM-10 matrix metalloprotease enzyme . These compounds differ in their molecular targets and mechanisms of action, highlighting the specificity and uniqueness of XL844 in targeting checkpoint kinases .

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Properties

Key on ui mechanism of action

XL844 is a potent inhibitor of the checkpoint kinases CHK1 and CHK2, which induce cell cycle arrest in response to a variety of DNA damaging agents. Activation of these checkpoints following DNA damage allows for DNA repair and protects tumor cells from the cytotoxic effects of chemo- and radio-therapy. XL844 abrogates these cell cycle blocks and enhances tumor cell killing by a wide variety of chemotherapeutic agents and radiation in in vitro assays. XL844 has good pharmacokinetic properties and oral bioavailability, and in in vivo tumor models increases the efficacy of chemotherapeutic agents without increasing systemic toxicity.

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

1-[2-(3-aminopropoxy)phenyl]-3-pyrazin-2-ylurea

InChI

InChI=1S/C14H17N5O2/c15-6-3-9-21-12-5-2-1-4-11(12)18-14(20)19-13-10-16-7-8-17-13/h1-2,4-5,7-8,10H,3,6,9,15H2,(H2,17,18,19,20)

InChI Key

UVSSZSQSZGKMAL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NC=CN=C2)OCCCN

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NC=CN=C2)OCCCN

Appearance

Solid powder

Synonyms

XL844;  XL 844;  XL-844.; NONE

Origin of Product

United States

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